molecular formula C12H20O5 B1249905 8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid

8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid

Cat. No. B1249905
M. Wt: 244.28 g/mol
InChI Key: QSAIBULZNVPLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid is a carbonyl compound.
8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid is a natural product found in Arthrinium arundinis with data available.

Scientific Research Applications

Chemical Synthesis and Modifications

8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid and its derivatives play a significant role in chemical synthesis. For example, the synthesis of various isomers of tropanes, such as 6β-hydroxy-2-(methoxycarbonyl)-3-(p-tolyl)tropane, involves key intermediates related to this compound (Zhao & Kozikowski, 1999). Similarly, its derivatives are used in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates, which are valuable in organic chemistry (Tadano et al., 1987).

Applications in Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, compounds like 8-Hydroxy-2'-deoxyguanosine (a related compound), are recognized as biomarkers of oxidative DNA damage. Their electrochemical properties are studied for potential applications in biomedical research (Li et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 8-hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid are investigated for their potential in synthesizing new drugs. For instance, the synthesis of different retinoid candidates, which are important in dermatology and cancer treatment, utilizes related compounds (Shimasaki et al., 1995).

Material Science and Corrosion Inhibition

This compound also finds applications in material science, particularly in corrosion inhibition. New organic compounds incorporating 8-hydroxyquinoline and benzimidazol-2-one units, which are structurally related, have been synthesized and shown effective in protecting carbon steel in acidic environments (Faydy et al., 2019).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 8-hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid are utilized in synthesizing chemical sensors and indicators. For example, the development of electrodes for the detection of specific biomolecules employs similar compounds (Li et al., 2007).

properties

Product Name

8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

8-hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid

InChI

InChI=1S/C12H20O5/c1-8(13)6-4-5-7-10(12(16)17-3)9(2)11(14)15/h8,10,13H,2,4-7H2,1,3H3,(H,14,15)

InChI Key

QSAIBULZNVPLAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(C(=C)C(=O)O)C(=O)OC)O

synonyms

9-hydroxyhexylitaconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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